molecular formula C15H27NO3 B8803407 Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate CAS No. 39668-74-1

Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate

Cat. No.: B8803407
CAS No.: 39668-74-1
M. Wt: 269.38 g/mol
InChI Key: GWRCTWAPTXBPHW-UHFFFAOYSA-N
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Description

N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide is a N-acyl-amino acid.

Properties

CAS No.

39668-74-1

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetate

InChI

InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)

InChI Key

GWRCTWAPTXBPHW-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C

Canonical SMILES

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium bicarbonate (8.4 g., 0.1 mole) and glycine ethyl ester hydrochloride (7 g. 0.05 mole) were dissolved in water (100 ml.), and a solution of p-menth-3-oyl chloride (10 g., 0.05 mole) in ether (50 ml.) was added and the mixture stirred vigorously at room temperature for 2 hours. At the end of this time the ether layer was separated and dried (MgSO4). Removal of the solvent left an oily solid (12.3 g.). This was distilled under reduced pressure to yield N-p-menth-3-oylglycine ethyl ester, bp. 150- 2°/0.1 mm. as a colourless liquid which rapidly solidified.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate
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Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate
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Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate
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Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate
Reactant of Route 5
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Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate
Reactant of Route 6
Reactant of Route 6
Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate

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